molecular formula C9H9FO3S B12845619 2'-Fluoro-4'-(methylsulfonyl)acetophenone

2'-Fluoro-4'-(methylsulfonyl)acetophenone

Cat. No.: B12845619
M. Wt: 216.23 g/mol
InChI Key: JTDJURJSECMOON-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-(methylsulfonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a fluoro group at the 2’ position and a methylsulfonyl group at the 4’ position on the acetophenone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2’-Fluoro-4’-(methylsulfonyl)acetophenone involves several steps. One method includes the sequential addition of magnesium chips, ethyl alcohol, and carbon tetrachloride solution into a reaction vessel. The reaction is initiated, and methyl tertiary butyl ether is added to the solution. Diethyl malonate and methyl tertiary butyl ether are mixed and added dropwise to the stirred solution. The solution is refluxed until the magnesium chips disappear. Fluorobenzoyl chloride and methyl tertiary butyl ether are then added to the reaction solution, followed by heating and refluxing. Sulfuric acid is added under cooling conditions, and the organic layers are separated, extracted, and concentrated to obtain the final product .

Chemical Reactions Analysis

2’-Fluoro-4’-(methylsulfonyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2’-Fluoro-4’-(methylsulfonyl)acetophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-(methylsulfonyl)acetophenone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The methylsulfonyl group increases the compound’s solubility and stability. These interactions can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

2’-Fluoro-4’-(methylsulfonyl)acetophenone can be compared with similar compounds such as:

These comparisons highlight the unique properties of 2’-Fluoro-4’-(methylsulfonyl)acetophenone, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(5-9(8)10)14(2,12)13/h3-5H,1-2H3

InChI Key

JTDJURJSECMOON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)F

Origin of Product

United States

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